molecular formula C11H12BrNO B580574 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one CAS No. 1226225-33-7

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B580574
CAS No.: 1226225-33-7
M. Wt: 254.127
InChI Key: MQPVFYMEWYHKHI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include chlorides, cyclised biphenylcarboxylic acids, and 4-carboxyphenylboronic acid . The reactions are often catalyzed by palladium and optimized using Suzuki coupling reactions .

Major Products Formed

The major products formed from these reactions include carboxylated phenols and amides, as well as coupled carboxylic acids .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its role as a catalyst in chemical reactions. The compound’s molecular structure allows it to efficiently facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids . The specific molecular targets and pathways involved in these reactions are not extensively documented.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPVFYMEWYHKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680768
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226225-33-7
Record name 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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